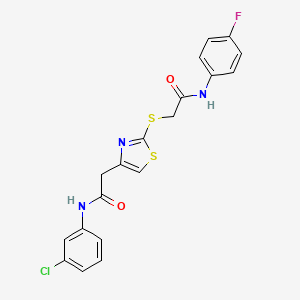![molecular formula C7H6ClN3 B2809377 2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1547026-61-8](/img/structure/B2809377.png)
2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a heterocyclic compound. It belongs to the class of triazolopyridines, which are known for their versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyridines can be achieved from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation . Another method involves reactions of commercially available 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles .Chemical Reactions Analysis
Triazolopyridines can undergo a variety of chemical reactions. For instance, new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines were synthesized based on reactions of the commercially available 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles .Aplicaciones Científicas De Investigación
Herbicidal Activity
2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives exhibit significant herbicidal properties. Compounds such as N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide and others in this class have demonstrated excellent herbicidal activity against a broad spectrum of vegetation at low application rates, suggesting their potential use in agricultural sciences to manage unwanted plant growth (Moran, 2003).
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of various novel compounds. It has been used to synthesize new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines that contain explosophoric groups or their precursors, indicating its importance in the field of materials science, particularly in the development of new materials and explosives (Bastrakov et al., 2021).
Development of Antimicrobial Agents
Compounds derived from this compound have been explored for their antimicrobial properties. Novel fused nitrogen heterocyclic systems such as 1,2,4-triazolo[1,5-α]pyridines, pyrido[1,2-b][1,2,4]triazines, and pyrido[1,2-b][1,2,4]triazepines linked with a chromone moiety have shown significant antimicrobial activity, suggesting their potential use in the development of new antimicrobial drugs (Ali & Ibrahim, 2010).
Electrochemical Studies
The electrochemical properties of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines synthesized from this compound have been studied, indicating their potential in the development of new materials with specific electrochemical properties (Tan, Feng & Peng, 2007).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is Casein kinase 2 (CSNK2) . CSNK2 is a host kinase that plays a key role in the replication of β-coronaviruses . The compound binds to CSNK2, forming key hydrogen bonds with Lys68 and a water molecule buried in the ATP-binding pocket .
Mode of Action
The compound interacts with CSNK2 by replacing a key amide group for CSNK2 binding present in many potent pyrazolo[1,5-a]pyrimidine inhibitors . This interaction results in the inhibition of CSNK2, thereby affecting its role in the replication of β-coronaviruses .
Biochemical Pathways
The inhibition of CSNK2 affects the biochemical pathways involved in the replication of β-coronaviruses . The downstream effects of this inhibition are yet to be fully understood and are a subject of ongoing research.
Result of Action
The primary result of the action of this compound is the inhibition of CSNK2 . This inhibition can potentially reduce the replication of β-coronaviruses . .
Propiedades
IUPAC Name |
2-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSVXKSHTYXFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2809296.png)




![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B2809305.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2809306.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2809309.png)

![2-Oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2809313.png)
![2-[3-(2-Chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide](/img/structure/B2809317.png)
